molecular formula C11H11F2NO2 B2426220 N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide CAS No. 2361639-68-9

N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide

Cat. No. B2426220
CAS RN: 2361639-68-9
M. Wt: 227.211
InChI Key: GSFMVSVLIMELAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide, also known as DFP-10825, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the class of compounds known as propenamides, and its unique chemical structure makes it a promising candidate for various research applications. In

Scientific Research Applications

N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide has shown great potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been used as a tool to study the role of specific ion channels in neuronal signaling and synaptic transmission. In cancer research, it has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for developing new cancer therapies. In drug discovery, it has been used as a lead compound for developing new drugs that target specific molecular pathways.

Mechanism of Action

N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide is a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals in the nervous system. By blocking this channel, this compound can reduce pain perception and has shown potential as a treatment for chronic pain. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing pain perception, inhibiting cancer cell growth, and modulating ion channel activity. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. However, further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosage and administration route for different applications.

Advantages and Limitations for Lab Experiments

N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide has several advantages for use in lab experiments, including its high purity and potency, as well as its ability to selectively target specific molecular pathways. However, it also has some limitations, including its high cost and limited availability. Additionally, further research is needed to fully understand the potential side effects and toxicities of this compound.

Future Directions

There are several future directions for research on N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide, including exploring its potential as a treatment for chronic pain and cancer, as well as investigating its effects on other ion channels and molecular pathways. Additionally, further research is needed to optimize the synthesis method and develop more efficient and cost-effective ways to produce the compound. Overall, this compound has shown great promise as a tool for scientific research and has the potential to make significant contributions to various fields of study.

Synthesis Methods

N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluoroanisole with a Grignard reagent, followed by the addition of acetic anhydride and a base. This results in the formation of the intermediate compound, which is then reacted with propargyl bromide to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound, making it suitable for use in scientific research.

properties

IUPAC Name

N-[2-(difluoromethoxy)-5-methylphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c1-3-10(15)14-8-6-7(2)4-5-9(8)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFMVSVLIMELAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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